3-Chloro-2-methylpropene

Allylic chloride reactivity Nucleophilic substitution kinetics Comparative reaction rates

3-Chloro-2-methylpropene (methallyl chloride) is a reactive allylic chloride purpose-built for iridium-catalyzed Nozaki–Hiyama methallylations where methallyl acetate fails. Its chloride leaving group compensates for methyl-induced π-allyliridium instability, delivering high enantioselectivity. For Kharasch-type couplings, HMPA additive uniquely boosts methallyl chloride yield versus allyl or crotyl variants. Commercial-grade material from isobutene chlorination contains ~4% inert β,β-dimethylvinyl chloride that does not interfere at the allylic position. Temperature-tunable reactivity and catalytic compatibility make it irreplaceable by generic allylic chlorides.

Molecular Formula C4H7Cl
ClCH2(CH3)C=CH2
C4H7Cl
Molecular Weight 90.55 g/mol
CAS No. 563-47-3
Cat. No. B057409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methylpropene
CAS563-47-3
Synonyms3-Chloro-2-methyl-propene;  1-Chloro-2-methyl-2-propene;  2-(Chloromethyl)-1-propene;  2-Methallyl Chloride;  2-Methyl-2-propenyl Chloride;  2-Methyl-3-chloro-1-propene;  2-Methyl-3-chloropropene;  2-Methylallyl Chloride;  3-Chloro-2-methyl-1-propene;  3-Chlo
Molecular FormulaC4H7Cl
ClCH2(CH3)C=CH2
C4H7Cl
Molecular Weight90.55 g/mol
Structural Identifiers
SMILESCC(=C)CCl
InChIInChI=1S/C4H7Cl/c1-4(2)3-5/h1,3H2,2H3
InChIKeyOHXAOPZTJOUYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
0.02 M
Miscible in alcohol and ether, very soluble in chloroform, and soluble in acetone.
Solubility in water at 20 °C is ca. 0.05 wt%;  water solubility in methylallyl chloride is 0.04 wt%.
1400 mg/l in water at 25 °C.
Solubility in water, g/100ml at 25 °C: 0.14 (very poor)

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-methylpropene (CAS 563-47-3): An Allylic Chloride with Differentiated Reactivity for Precision Synthesis


3-Chloro-2-methylpropene (methallyl chloride, CAS 563-47-3) is a reactive allylic chloride featuring both a terminal alkene and a methyl-substituted allylic carbon [1]. Unlike its non-methylated analog allyl chloride, the presence of a methyl group at the C2 position modulates both electronic character and steric environment at the reaction center [2]. This compound serves as a versatile electrophile in nucleophilic substitution, cross-coupling, and addition reactions, with physical properties including a boiling point of 71–72 °C, density of 0.925 g/mL at 20 °C, and a flash point of −12 °C [3]. Critically, it is recognized as a direct-acting alkylating agent and is classified as an IARC Group 2B carcinogen, imposing stringent handling and storage requirements that influence procurement and safety protocol design [4][5].

Why Allyl Chloride and Crotyl Chloride Cannot Substitute for 3-Chloro-2-methylpropene in Regioselective and Catalytic Applications


Generic substitution among allylic chlorides fails due to temperature-dependent reactivity divergence and mechanistic incompatibility in transition-metal-catalyzed transformations. While methallyl chloride exhibits reactivity comparable to allyl chloride at 35 °C, this relationship inverts at 50 °C, where methallyl chloride becomes measurably less reactive [1]. More critically, methallyl chloride is substantially less reactive than crotyl chloride across relevant temperature ranges [1]. Beyond these bulk reactivity differences, the methyl substitution pattern at C2 fundamentally alters the stability of iridium–olefin π-complexes in enantioselective catalysis; methallyl acetate fails entirely under identical conditions, while methallyl chloride's enhanced leaving group ability compensates for π-complex instability, enabling high enantioselectivity [2]. Consequently, substituting an alternative allylic chloride risks either reaction failure due to catalytic incompatibility or unpredictable yields owing to temperature-sensitive reactivity profiles.

Quantitative Differentiation Evidence for 3-Chloro-2-methylpropene: Reactivity Ranking, Catalytic Efficiency, and Regioselectivity Data


Temperature-Dependent Reactivity Ranking: Methallyl Chloride vs. Allyl and Crotyl Chlorides

In comparative kinetic studies with sodium alcoholate in anhydrous alcohol, methallyl chloride demonstrates reactivity approximately equivalent to allyl chloride at 35 °C but becomes slightly less reactive at 50 °C, and is consistently less reactive than crotyl chloride across the tested temperature range [1]. This temperature-dependent divergence from allyl chloride and consistent lower reactivity relative to crotyl chloride establish a defined reactivity hierarchy: crotyl chloride > methallyl chloride ≈ allyl chloride (35 °C) / methallyl chloride < allyl chloride (50 °C). These data enable precise temperature optimization for synthetic sequences where controlled reactivity is essential.

Allylic chloride reactivity Nucleophilic substitution kinetics Comparative reaction rates

Catalytic Enantioselective Methallylation: Chloride Leaving Group Enables High Selectivity Where Acetate Fails

In iridium-catalyzed enantioselective Grignard Nozaki–Hiyama methallylations from the alcohol or aldehyde oxidation level, methallyl chloride serves as an efficient allyl donor, whereas methallyl acetate does not react efficiently under identical conditions [1]. The chloride leaving group enables sufficiently rapid ionization to form the π-allyliridium complex, compensating for the shorter lifetime of the more highly substituted iridium–olefin π-complex. Double methallylation of 1,3-propanediol using methallyl chloride produces the C2-symmetric diol adduct in 66% isolated yield as a single enantiomer [1]. This represents a categorical functional difference: methallyl chloride enables a catalytic transformation that the acetate analog fails to support.

Enantioselective catalysis Grignard Nozaki–Hiyama coupling Iridium catalysis Asymmetric synthesis

Meerwein Arylation Yields: Twice as Low with Alternative Allylic Halide Substrates

In reactions of arenediazonium tetrafluoroborates with 3-chloro-2-methylpropene in the presence of potassium halides or thiocyanate, the yields of 1-aryl-3-chloro-2-halo-2-methylpropanes were approximately twice as low when employing the standard Meerwein reaction protocol compared to the optimized conditions developed for this substrate . Notably, the introduction of a methyl group at C2 in the 3-chloropropene molecule does not alter the reaction regioselectivity, yet the yield differential underscores that this substrate requires distinct reaction engineering for optimal outcomes.

Meerwein arylation Arenediazonium salt coupling Copper-catalyzed addition

Synthetic Route Differentiation: Isobutene Chlorination vs. Alternative Precursors

Methallyl chloride is manufactured industrially via gas-phase chlorination of isobutene at temperatures under 100 °C with reaction times of 0.5 seconds to several seconds [1]. This route produces commercial-grade material containing approximately 4% β,β-dimethylvinyl chloride as the primary impurity [2]. This impurity profile is process-specific: the β,β-dimethylvinyl chloride exhibits extremely inert chlorine reactivity and remains unchanged in metathesis reactions targeting the allylic chlorine, making its presence inconsequential for nucleophilic substitution applications but potentially problematic for double bond–targeted transformations [2]. Alternative synthetic approaches to methallyl-type structures via dehydrochlorination of dichloroisobutanes or other halogenation–elimination sequences would not yield this identical impurity profile and may introduce contaminants that interfere with sensitive catalytic applications.

Industrial synthesis Gas-phase chlorination Process engineering Yield optimization

Toxicological and Carcinogenicity Profile: Differentiated Handling and Disposal Requirements

Two-year gavage studies in F344/N rats and B6C3F1 mice established that 3-chloro-2-methylpropene produces dose-related increases in forestomach basal cell hyperplasia and squamous cell papillomas in both sexes, with squamous cell carcinomas observed in male mice (invasion/metastasis in 2 mice at 100 mg/kg and 3 mice plus one female at 200 mg/kg) [1]. The compound acts as a direct-acting alkylating agent at the tissue site of contact [1]. IARC classifies industrial-grade 3-chloro-2-methylpropene as Group 2B (possibly carcinogenic to humans) [2]. While structural relatives allyl chloride and vinyl chloride share carcinogenic potential, the specific forestomach site-of-contact mechanism and the direct-acting alkylating nature differentiate the hazard profile for risk assessment and protocol development.

Carcinogenicity Forestomach lesions Direct-acting alkylating agent Occupational safety

Cross-Coupling Product Enhancement: HMPA Effect Most Significant with Methallyl Chloride

In transition metal–catalyzed Kharasch-type reactions of allylic chlorides with Grignard reagents, the addition of HMPA (hexamethylphosphoramide) was found to increase cross-coupling product formation for all allylic chlorides tested (allyl, crotyl, and methallyl). Notably, the effect was most significant in copper(II) chloride–catalyzed reactions involving methallyl chloride [1]. This observation establishes methallyl chloride as the most responsive substrate among the allylic chloride series to HMPA-mediated cross-coupling enhancement under copper catalysis.

Kharasch reaction Copper chloride catalysis Cross-coupling Grignard reagents

Optimal Application Scenarios for 3-Chloro-2-methylpropene Based on Quantitative Differentiation Evidence


Enantioselective Synthesis Requiring High Stereochemical Purity Without Stoichiometric Organometallics

Employ 3-chloro-2-methylpropene as the allyl donor in iridium-catalyzed Grignard Nozaki–Hiyama methallylations from alcohol or aldehyde oxidation levels when high enantioselectivity is required and methallyl acetate fails to react efficiently. Under standard catalytic transfer hydrogenation conditions, the chloride leaving group enables rapid π-allyliridium complex formation, compensating for π-complex instability inherent to methyl-substituted olefins [1]. Double methallylation of diols yields C2-symmetric adducts as single enantiomers in 66% isolated yield, demonstrating utility for constructing stereochemically defined building blocks [1].

Copper-Catalyzed Cross-Coupling Optimization with HMPA Additive Systems

Utilize 3-chloro-2-methylpropene in copper(II) chloride–catalyzed Kharasch-type reactions with Grignard reagents when product yield optimization via HMPA addition is desired. The effect of HMPA on cross-coupling product enhancement is most significant for methallyl chloride among the allylic chloride series (allyl, crotyl, and methallyl) [1]. This substrate-specific responsiveness provides a tunable parameter for maximizing cross-coupling yields where allyl or crotyl chloride would show diminished additive benefit.

Synthetic Sequences Requiring Inert Impurity Tolerance in Allylic Substitution Steps

Procure commercial-grade 3-chloro-2-methylpropene produced via gas-phase isobutene chlorination for applications involving nucleophilic substitution at the allylic chlorine. The primary impurity, approximately 4% β,β-dimethylvinyl chloride, possesses an extremely inert chlorine atom that remains unchanged during metathesis reactions targeting the allylic position [1]. This impurity profile is process-specific and advantageous for substitution-focused transformations, as the inert impurity does not compete in reactions at the allylic site.

Arylation Reactions Requiring Substrate-Specific Reaction Engineering for Yield Recovery

Apply 3-chloro-2-methylpropene in Meerwein-type arylation reactions with arenediazonium salts only when copper salt catalysis and optimized conditions are employed; standard Meerwein protocols developed for simpler allylic chlorides yield approximately half the product obtained under optimized conditions [1]. This substrate maintains regioselectivity comparable to non-methylated analogs (methyl group at C2 does not alter reaction regioselectivity), but yield optimization is mandatory for economically viable transformations [1].

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